![molecular formula C12H10F3NO2 B12849332 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12849332.png)
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one is a complex organic compound featuring a trifluoromethyl group and a fused heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a dipolarophile reacts with a suitable precursor under specific conditions. For instance, the use of tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as a catalyst in isopropanol has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like isopropanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups in place of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar fused heterocyclic structure and are studied for their biological activities.
7-Deazaadenines: These compounds have a similar pyrrolo[2,3-d]pyrimidine core and are known for their anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
The uniqueness of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C12H10F3NO2 |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
7-methyl-3a-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b][1,3]benzoxazol-1-one |
InChI |
InChI=1S/C12H10F3NO2/c1-7-2-3-9-8(6-7)16-10(17)4-5-11(16,18-9)12(13,14)15/h2-3,6H,4-5H2,1H3 |
Clave InChI |
MAEOADFHTUPLMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3(N2C(=O)CC3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



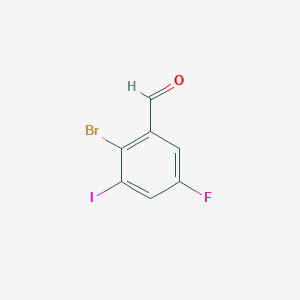

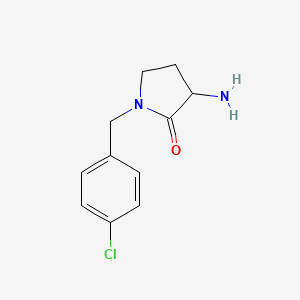
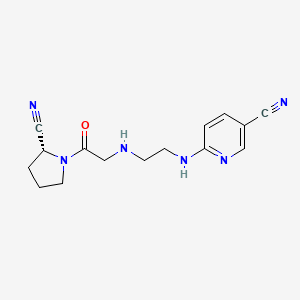

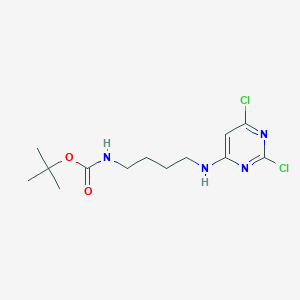

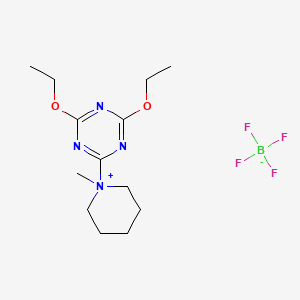
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)

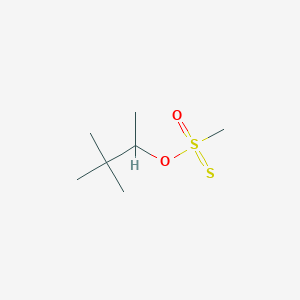
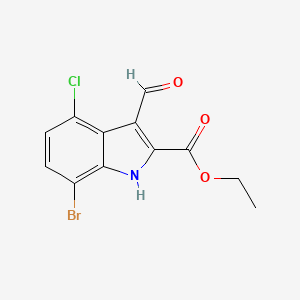
![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)
